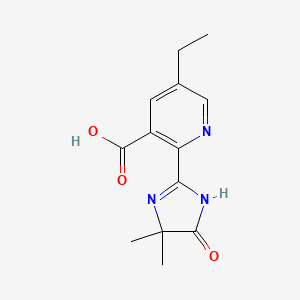
4-Desisopropyl-4-methyl Imazethapyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desisopropyl-4-methyl Imazethapyr is a derivative of Imazethapyr, which belongs to the imidazolinone class of herbicides. These compounds are known for their selective action against a wide range of weeds, making them valuable in agricultural practices. This compound is particularly noted for its effectiveness in controlling annual grasses, broadleaf weeds, and perennial sedges in various crops.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desisopropyl-4-methyl Imazethapyr typically involves the modification of the parent compound, Imazethapyr. The process includes the removal of the isopropyl group and the introduction of a methyl group. This can be achieved through a series of chemical reactions, including:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the isopropyl group with a methyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Desisopropyl-4-methyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-Desisopropyl-4-methyl Imazethapyr has several scientific research applications, including:
Agricultural Chemistry: Used as a herbicide to control weeds in crops like soybeans, sunflowers, and legumes.
Environmental Studies: Research on its degradation in soil and its impact on soil health and microbial populations.
Biological Studies: Investigating its effects on non-target organisms, including aquatic life and soil microorganisms.
Industrial Applications: Utilized in the formulation of herbicidal products for commercial use.
Mechanism of Action
The mechanism of action of 4-Desisopropyl-4-methyl Imazethapyr involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting AHAS, the compound disrupts protein synthesis, leading to the death of the target weeds .
Comparison with Similar Compounds
Similar Compounds
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties.
Imazamox: Known for its effectiveness against a broad spectrum of weeds.
Uniqueness
4-Desisopropyl-4-methyl Imazethapyr is unique due to its specific structural modifications, which enhance its selectivity and effectiveness against certain weed species. Its modified structure also influences its degradation rate and environmental impact, making it a valuable alternative in specific agricultural settings.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-(4,4-dimethyl-5-oxo-1H-imidazol-2-yl)-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-4-7-5-8(11(17)18)9(14-6-7)10-15-12(19)13(2,3)16-10/h5-6H,4H2,1-3H3,(H,17,18)(H,15,16,19) |
InChI Key |
OYEPWAGTLOPQFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















